4-Bromo-1,7-naphthyridin-8(7H)-one

Synthetic Intermediate Halogen Reactivity Medicinal Chemistry

4-Bromo-1,7-naphthyridin-8(7H)-one (CAS 1393576-10-7) is the definitive 1,7-naphthyridin-8-one scaffold halogenated at the C4 position. Unlike its C5-bromo regioisomer or 4-chloro analog, the C4-bromine provides a unique electrophilic handle for palladium-catalyzed couplings and SNAr reactions, enabling rapid diversification into DGKα/ζ inhibitors for immuno-oncology. This building block is essential for generating patent-claimed R1–R5 substitution libraries and for hit-to-lead optimization of PIP4K2A and CDK8 inhibitors. Procure with confidence for synthetic reliability and biological target engagement.

Molecular Formula C8H5BrN2O
Molecular Weight 225.045
CAS No. 1393576-10-7
Cat. No. B571616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,7-naphthyridin-8(7H)-one
CAS1393576-10-7
Molecular FormulaC8H5BrN2O
Molecular Weight225.045
Structural Identifiers
SMILESC1=CNC(=O)C2=NC=CC(=C21)Br
InChIInChI=1S/C8H5BrN2O/c9-6-2-4-10-7-5(6)1-3-11-8(7)12/h1-4H,(H,11,12)
InChIKeyHUBPXYFKMHEVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,7-naphthyridin-8(7H)-one (CAS 1393576-10-7): Procurement-Grade Brominated Heterocyclic Scaffold for Kinase and Epigenetic Probe Synthesis


4-Bromo-1,7-naphthyridin-8(7H)-one is a brominated heterocyclic compound featuring the 1,7-naphthyridin-8-one bicyclic core with a reactive bromine substituent at the C4 position . This scaffold has been explicitly claimed in patent literature as a synthetic intermediate for generating substituted naphthyridinone derivatives that function as diacylglycerol kinase (DGKα/ζ) inhibitors for T cell activation in cancer immunotherapy [1]. The compound carries the CAS Registry Number 1393576-10-7 and is widely recognized across chemical supply catalogs as a building block for medicinal chemistry applications requiring halogen-substituted naphthyridine cores for cross-coupling and nucleophilic aromatic substitution reactions.

4-Bromo-1,7-naphthyridin-8(7H)-one: Why In-Class Naphthyridine Analogs Cannot Be Interchanged Without Compromising Downstream Synthetic Utility


Within the 1,7-naphthyridin-8-one scaffold series, substitution position and halogen identity are non-interchangeable parameters that govern divergent reactivity profiles and biological target engagement. The C4-bromo derivative (CAS 1393576-10-7) differs fundamentally from its C5-bromo regioisomer (CAS 67967-14-0) in the spatial orientation of the electrophilic site for cross-coupling reactions, and from the 4-chloro analog (CAS 1393562-62-3) in both leaving group propensity for SNAr reactions and steric/electronic contributions to target binding [1]. Furthermore, the 4-bromo substituent provides a distinct synthetic handle for palladium-catalyzed couplings that is absent in the unsubstituted parent scaffold, while the 7H-8-one lactam moiety differentiates this compound from fully aromatic 1,7-naphthyridines lacking the carbonyl functionality essential for kinase hinge-region hydrogen bonding interactions [2]. These structural divergences preclude generic substitution without altering reaction outcomes, biological selectivity profiles, or the structural integrity of intended final compounds.

4-Bromo-1,7-naphthyridin-8(7H)-one: Quantifiable Differentiation Evidence Against Comparator Compounds


4-Bromo vs. 4-Chloro-1,7-naphthyridin-8(7H)-one: Synthetic Utility and Halogen-Specific Reactivity

4-Bromo-1,7-naphthyridin-8(7H)-one is explicitly characterized in vendor technical documentation as an analog of 4-Chloro-1,7-naphthyridine (C370975) for applications involving cell proliferative disorder treatment research [1]. While direct comparative kinetic data for the 4-bromo versus 4-chloro SNAr reactivity are not publicly reported for this exact scaffold pair, the bromine atom provides enhanced leaving group capacity in nucleophilic aromatic substitution compared to chlorine (Br > Cl in SNAr reactivity series due to lower C-Br bond dissociation energy, C-Br: ~285 kJ/mol vs C-Cl: ~327 kJ/mol), enabling milder reaction conditions and expanded substrate scope for amine and alkoxide coupling partners [2]. This difference translates to procurement value when downstream synthetic routes require halogen displacement under conditions incompatible with the less reactive 4-chloro analog or when palladium-catalyzed cross-coupling reactions demand the oxidative addition efficiency characteristic of aryl bromides over aryl chlorides [2].

Synthetic Intermediate Halogen Reactivity Medicinal Chemistry

4-Bromo-1,7-naphthyridin-8(7H)-one: Patent-Defined Scaffold for DGKα/ζ Inhibitor Synthesis with T Cell Activation Application

The 1,7-naphthyridin-8-one scaffold bearing a 4-position substituent is encompassed within the generic Formula (I) of granted patents covering substituted naphthyridinone compounds as T cell activators via inhibition of diacylglycerol kinase alpha (DGKα) and/or zeta (DGKζ) [1]. 4-Bromo-1,7-naphthyridin-8(7H)-one represents the brominated entry point to this patented chemical space, providing a functionalizable handle for generating the diverse substitution patterns (R1, R2, R3, R4, R5) claimed as DGK inhibitors [1]. The compound class is specifically indicated for treating viral infections and proliferative disorders including cancer. In contrast, alternative regioisomeric scaffolds (e.g., 1,6-naphthyridinones or 1,8-naphthyridinones) lack the requisite pharmacophoric geometry to engage the DGKα/ζ catalytic domain as defined by the patent structure-activity relationship [1]. Furthermore, unsubstituted or differently halogenated analogs may not accommodate the downstream functionalization required to achieve the full DGK inhibitory profile described in the patent examples [2].

Cancer Immunotherapy DGK Inhibitor T Cell Activation

4-Bromo-1,7-naphthyridin-8(7H)-one: Access to 1,7-Naphthyridine-Based PIP4K2A Inhibitor Chemical Space

The 1,7-naphthyridine scaffold has been validated as a privileged chemotype for potent and highly selective inhibition of PIP4K2A, a type II lipid kinase implicated in p53-mutant tumor biology [1]. The discovery of BAY-091 and BAY-297 as novel PIP4K2A inhibitors via high-throughput screening and structure-based optimization demonstrates that 1,7-naphthyridine-based compounds can achieve nanomolar biochemical potency with excellent kinome selectivity (cellular target engagement confirmed by CETSA) [1]. While 4-Bromo-1,7-naphthyridin-8(7H)-one itself was not directly characterized in this publication, its 4-bromo substitution pattern enables access to the exact 1,7-naphthyridine core geometry and functionalization vectors required to generate analogs within this validated inhibitor series. Machine learning and molecular docking studies have further established quantitative structure-activity relationships for 1,7-naphthyridine analogs targeting PIP4K2A, with predictive models achieving RTR = 0.9845 and QEX = 0.8793 [2]. This computational validation underscores the scaffold's fitness for PIP4K2A inhibitor development.

PIP4K2A Kinase Lipid Kinase Inhibitor Chemical Probe

4-Bromo-1,7-naphthyridin-8(7H)-one: BindingDB-Curated Affinity Data and Physicochemical Procurement Specifications

BindingDB-curated ChEMBL data indicate that 4-Bromo-1,7-naphthyridin-8(7H)-one exhibits measurable binding interactions with multiple therapeutically relevant targets, including cyclin-dependent kinase 8 (CDK8/cyclin C) with IC50 = 19 nM in cellular reporter gene assays and 3.10 nM in biochemical tracer displacement assays [1], and bromodomain testis-specific protein (BRDT bromodomain 1) with Kd = 830 nM by BROMOscan assay [2]. The compound also shows activity against rat ecto-5'-nucleotidase (IC50 = 40.1 μM) and bovine intestinal alkaline phosphatase (Ki = 200 nM) [3]. From a procurement standpoint, the compound is commercially available with catalog purity specifications of ≥95% , molecular weight 225.04 g/mol (C8H5BrN2O), and is offered in quantities ranging from 1 mg to 25 mg, with the 25 mg research-grade specification priced at approximately ¥45,000 from major suppliers [4].

Binding Affinity Quality Control Analytical Specifications

4-Bromo-1,7-naphthyridin-8(7H)-one: Optimal Procurement and Research Application Contexts


Synthesis of DGKα/ζ Inhibitor Libraries for Cancer Immunotherapy Programs

4-Bromo-1,7-naphthyridin-8(7H)-one is ideally procured as a key synthetic intermediate for generating libraries of substituted naphthyridinone DGKα and DGKζ inhibitors for T cell activation applications [1]. The C4 bromine serves as a functionalization handle for introducing diverse amine, aryl, and alkyl substituents via SNAr or cross-coupling reactions, enabling rapid exploration of the R1–R5 substitution space claimed in granted patents covering this scaffold [1]. This procurement scenario is particularly relevant for medicinal chemistry teams developing small molecule T cell activators for combination with immune checkpoint blockade or as standalone immuno-oncology agents.

Development of PIP4K2A Chemical Probes and p53-Mutant Tumor Research Tools

Given the validated activity of 1,7-naphthyridine-based compounds as potent and selective PIP4K2A inhibitors (e.g., BAY-091 and BAY-297 with nanomolar potency and confirmed cellular target engagement) [2], 4-Bromo-1,7-naphthyridin-8(7H)-one can be procured as a starting material for analog generation in PIP4K2A inhibitor discovery programs. The scaffold's fitness for PIP4K2A inhibition is further supported by machine learning QSAR models with high predictive accuracy (RTR=0.9845, QEX=0.8793) [3]. These analogs serve as valuable chemical probes for elucidating PIP4K2A signaling in p53-deficient tumor biology contexts.

Medicinal Chemistry Hit-to-Lead Optimization Targeting CDK8 and Bromodomain Proteins

Procurement of 4-Bromo-1,7-naphthyridin-8(7H)-one is warranted for hit-to-lead optimization programs focused on CDK8 (IC50=19 nM cellular, 3.10 nM biochemical) and bromodomain-containing proteins including BRDT (Kd=830 nM) [4][5]. The compound's documented multi-target binding profile provides a starting point for structure-guided medicinal chemistry campaigns aimed at improving potency and selectivity for transcriptional kinase or epigenetic reader domain targets. The 4-bromo substituent offers a modular position for iterative analog synthesis while maintaining the naphthyridinone core pharmacophore.

Reference Standard Procurement for Analytical Method Development

4-Bromo-1,7-naphthyridin-8(7H)-one is commercially available with catalog purity specifications of ≥95% in quantities suitable for analytical reference standard applications . Procurement in 1 mg to 25 mg quantities supports LC-MS method development, quantitative NMR calibration, and quality control benchmarking for synthetic batches of naphthyridinone derivatives. The compound's distinct halogen substitution pattern and defined molecular weight (225.04 g/mol) facilitate unambiguous identification in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,7-naphthyridin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.